molecular formula C13H16N2O2S B2483497 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351588-33-4

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2483497
CAS RN: 1351588-33-4
M. Wt: 264.34
InChI Key: XQYXCRLRGVUQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DMFU-41 and has been synthesized through various methods. The purpose of

Scientific Research Applications

Synthesis and Biological Activities

Research on urea derivatives often involves their synthesis and evaluation for biological activities. For instance, a study focused on the synthesis of new urea/thiourea derivatives from an imatinib intermediate, exploring their antimicrobial, antioxidant activities, and in silico molecular docking studies against aromatase. These compounds were characterized by various spectroscopic methods, contributing to the field of medicinal chemistry (Chandrasekhar et al., 2018).

Anticonvulsant Activity

Another study synthesized a series of urea/thiourea derivatives to screen for anticonvulsant activity, using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant model. The study also involved molecular docking studies to justify the pharmacological results, highlighting the potential of these derivatives in anticonvulsant therapy (Thakur et al., 2017).

Molecular Docking and Synthesis

The exploration of urea derivatives extends to molecular docking studies, which are crucial for understanding the interaction between these compounds and biological targets. For example, a study conducted molecular docking studies and evaluated the synthesized 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives for their anticonvulsant activity, demonstrating the significance of such compounds in drug development (A. Thakur et al., 2017).

properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-6-11(10(2)17-9)7-14-13(16)15-8-12-4-3-5-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYXCRLRGVUQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.